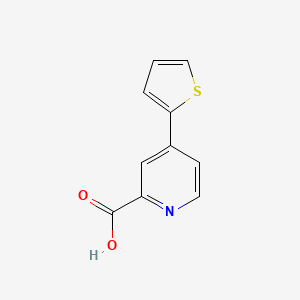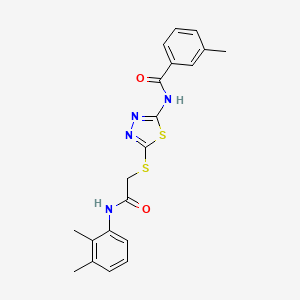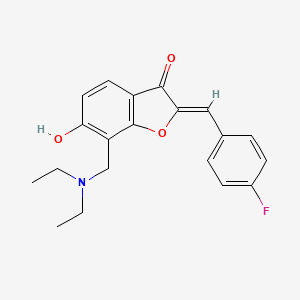
2-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a benzamide core, with a 2-methyl substitution on the benzene ring. Attached to the amide nitrogen is a 5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl group. This group contains a thiadiazole ring, a trifluoromethyl-substituted benzyl group, and a sulfur atom linking the two .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group could participate in condensation or hydrolysis reactions. The thiadiazole ring might undergo reactions at the sulfur or nitrogen atoms. The trifluoromethyl group is generally quite stable but could potentially undergo reactions with very strong nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar amide group and the aromatic rings could impact its solubility, while the trifluoromethyl group could affect its volatility .Applications De Recherche Scientifique
Synthesis and Characterization
- Preparation Methods: The synthesis of compounds involving 1,3,4-thiadiazoles, similar to 2-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, can be achieved through various methods. For instance, 3,5-disubstituted 1,2,4-thiadiazoles are prepared using reactions involving thioamides with high yield efficiency (Takikawa et al., 1985).
- Characterization Techniques: Characterization of these compounds can involve different spectroscopic methods, including IR, NMR, and mass spectrometry, as demonstrated in various studies (Adhami et al., 2012).
Biological and Medicinal Research
- Anticancer Properties: Some 1,3,4-thiadiazole derivatives have shown promising anticancer activity. For example, certain compounds containing a thiadiazole scaffold have been evaluated for their efficacy against cancer cell lines, showing potential as anticancer agents (Tiwari et al., 2017).
- Molecular Docking Studies: Molecular docking studies are often performed to predict the mechanism of action of these compounds, providing insights into their interaction with biological targets (Tiwari et al., 2017).
Material Science and Chemistry
- Supramolecular Gelators: Certain benzamide derivatives, which are structurally related to the compound , have been explored for their properties as supramolecular gelators, revealing the influence of methyl functionality and non-covalent interactions on their behavior (Yadav & Ballabh, 2020).
- Photochemical Studies: Studies on related benzamide derivatives have explored their photophysical properties, such as fluorescence characteristics and aggregation-induced emission effects (Zhang et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS2/c1-11-5-2-3-8-14(11)15(25)22-16-23-24-17(27-16)26-10-12-6-4-7-13(9-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIMSUABCLCCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2857841.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)furan-2-carboxamide](/img/structure/B2857842.png)

![6-Cyclopropyl-N-[[2-(dimethylamino)pyridin-3-yl]methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2857845.png)
![(4,4-Difluorocyclohexyl)-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2857846.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2857847.png)
![N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2857848.png)
![4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2857852.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide](/img/structure/B2857855.png)
